molecular formula C50H59GaInN7O17 B047270 Indium(111)-atn-2 CAS No. 119130-46-0

Indium(111)-atn-2

Cat. No.: B047270
CAS No.: 119130-46-0
M. Wt: 1210.7 g/mol
InChI Key: UHBWZLWDCQKNAP-XVKFRELOSA-H
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Description

Indium(111)-atn-2 is a radiopharmaceutical compound that incorporates the radioisotope indium-111. Indium-111 is a gamma-emitting radionuclide with a half-life of approximately 2.8 days. This compound is primarily used in diagnostic imaging and therapeutic applications due to its ability to emit gamma rays, which can be detected using gamma cameras. This compound is particularly valuable in nuclear medicine for labeling monoclonal antibodies, peptides, and other biomolecules for imaging and therapeutic purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indium(111)-atn-2 is synthesized by radiolabeling a suitable ligand with indium-111. The process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. Automated systems and stringent quality control measures ensure the consistent production of high-purity radiopharmaceuticals .

Scientific Research Applications

Indium(111)-atn-2 has a wide range of scientific research applications, including:

Mechanism of Action

Indium(111)-atn-2 can be compared with other radiopharmaceuticals that use different radioisotopes or ligands:

Uniqueness of this compound: this compound is unique due to its relatively long half-life, which allows for extended imaging periods. Its ability to form stable complexes with various ligands makes it versatile for different diagnostic and therapeutic applications .

Comparison with Similar Compounds

Indium(111)-atn-2 stands out for its specific applications in nuclear medicine, particularly in scenarios where longer imaging times are required.

Properties

IUPAC Name

gallium;3-[13-[1-[2-[2-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetyl]oxyethoxy]ethyl]-18-(2-carboxylatoethyl)-8-ethenyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;indium-111(3+);hydroxide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H61N7O15.Ga.In.2H2O/c1-7-32-27(2)35-18-36-28(3)33(8-10-43(58)59)40(52-36)21-41-34(9-11-44(60)61)29(4)37(53-41)20-42-50(30(5)38(54-42)19-39(32)51-35)31(6)71-16-17-72-49(70)26-57(25-48(68)69)15-13-55(22-45(62)63)12-14-56(23-46(64)65)24-47(66)67;;;;/h7,18-21,31H,1,8-17,22-26H2,2-6H3,(H8,51,52,53,54,58,59,60,61,62,63,64,65,66,67,68,69);;;2*1H2/q;2*+3;;/p-6/i;;1-4;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBWZLWDCQKNAP-XVKFRELOSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C(C)OCCOC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C)CCC(=O)[O-])CCC(=O)[O-].O.[OH-].[Ga+3].[In+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[H+].[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C(C)OCCOC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C)CCC(=O)[O-])CCC(=O)[O-].O.[OH-].[Ga+3].[111In+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H59GaInN7O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1210.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119130-46-0
Record name ATN-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119130460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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